2-イソシアナトベンゾフラン

概要

説明

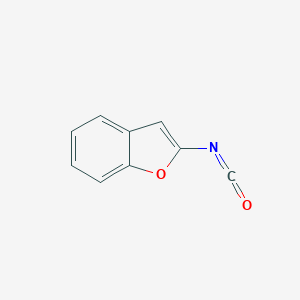

2-Isocyanatobenzofuran is a heterocyclic organic compound with the molecular formula C9H5NO2. It is characterized by a benzofuran ring fused with an isocyanate group at the second position.

科学的研究の応用

2-Isocyanatobenzofuran has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

Target of Action

2-Isocyanatobenzofuran is a derivative of benzofuran, a class of compounds that have been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to be active towards different clinically approved targets .

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have a wide array of biological activities, making them suitable structures for drug discovery .

Action Environment

It is known that the structural features of benzofuran derivatives make them a privileged structure in the field of drug discovery .

生化学分析

Cellular Effects

It is crucial to understand how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Isocyanatobenzofuran remains largely unexplored. Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzofuran with phosgene or its derivatives, leading to the formation of the isocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 2-Isocyanatobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .

化学反応の分析

Types of Reactions: 2-Isocyanatobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form complex cyclic structures.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Dienes: Participate in cycloaddition reactions under thermal or catalytic conditions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Cyclic Compounds: Formed from cycloaddition reactions.

類似化合物との比較

2-Isocyanatobenzothiophene: Similar structure but contains a sulfur atom instead of oxygen.

2-Isocyanatobenzimidazole: Contains an imidazole ring fused with the benzene ring.

2-Isocyanatoindole: Contains an indole ring fused with the benzene ring.

Uniqueness: 2-Isocyanatobenzofuran is unique due to the presence of the oxygen atom in the furan ring, which imparts distinct electronic and steric properties compared to its sulfur and nitrogen analogs.

生物活性

2-Isocyanatobenzofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of 2-isocyanatobenzofuran, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

2-Isocyanatobenzofuran is characterized by the presence of an isocyanate group attached to a benzofuran moiety. The structural formula can be represented as follows:

This unique structure contributes to its biological properties, allowing it to interact with various biological targets.

The biological activities of 2-isocyanatobenzofuran can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that benzofuran derivatives can act as potent inhibitors of carbonic anhydrases, particularly the isoforms hCA IX and hCA II, which are implicated in tumorigenesis. The inhibition constants () for certain benzofuran derivatives range from submicromolar levels (0.56 μM to 0.91 μM), indicating strong inhibitory potential against hCA IX .

- Dual Kinase Inhibition : Compounds derived from benzofuran structures have been designed as dual inhibitors targeting cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These kinases are crucial in regulating cell cycle progression and apoptosis in cancer cells. The oxindole-benzofuran hybrids demonstrated IC50 values as low as 37.77 nM against CDK2, suggesting significant anti-cancer activity .

- Antioxidant Properties : Benzofuran derivatives have also been noted for their antioxidant activities, which can contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

In Vitro Studies

In vitro studies have highlighted the efficacy of 2-isocyanatobenzofuran in various cancer cell lines:

- Breast Cancer : In studies involving MCF-7 breast cancer cells, compounds with benzofuran scaffolds exhibited significant anti-proliferative effects, leading to cell cycle arrest and apoptosis induction .

- Mechanistic Insights : Molecular docking studies have revealed that these compounds interact with critical amino acids in the active sites of target kinases, providing insights into their binding affinities and potential efficacy .

Case Studies

Case studies focusing on individual patient responses to treatments involving benzofuran derivatives have provided qualitative insights into their clinical applications. These studies emphasize the importance of personalized medicine approaches in oncology, where compounds like 2-isocyanatobenzofuran may play a role in targeted therapies .

Data Summary

The following table summarizes key findings related to the biological activity of 2-isocyanatobenzofuran and its derivatives:

| Compound | Target | IC50/KI Value (μM) | Biological Activity |

|---|---|---|---|

| 2-Isocyanatobenzofuran | hCA IX | 0.56 | Strong inhibitor |

| Oxindole-benzofuran hybrid | CDK2 | 37.77 | Dual kinase inhibitor |

| Benzofuran derivative | GSK-3β | 32.09 | Induces apoptosis |

| Benzofuran-based carboxylic acids | hCA II | 3.1 | Moderate inhibitor |

特性

IUPAC Name |

2-isocyanato-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHYVIYSCDQUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。